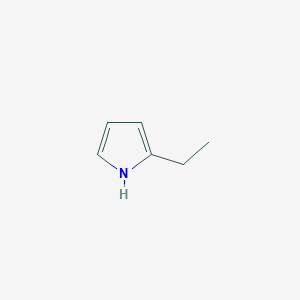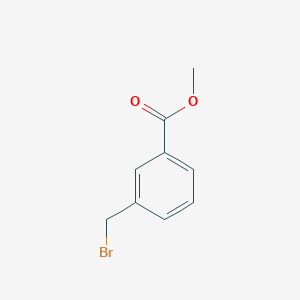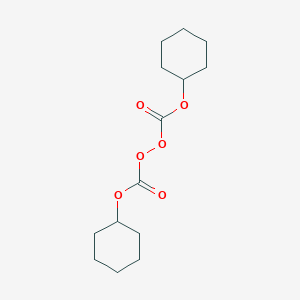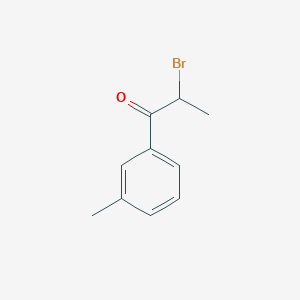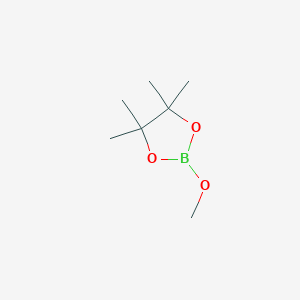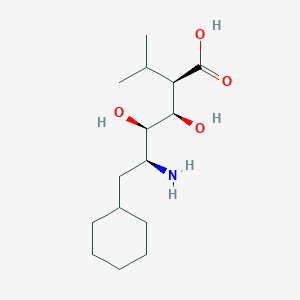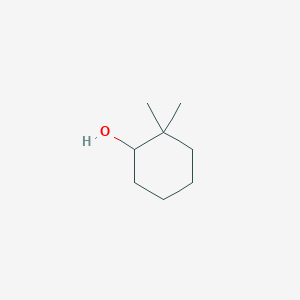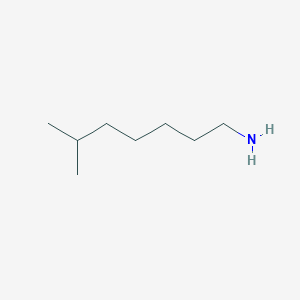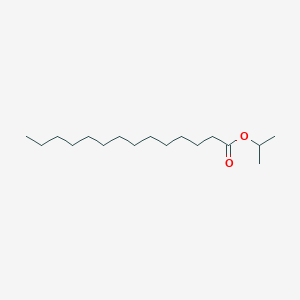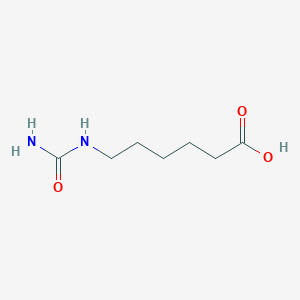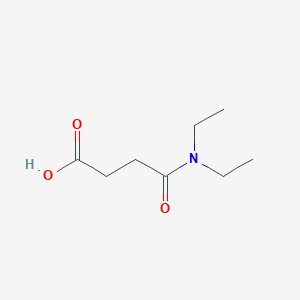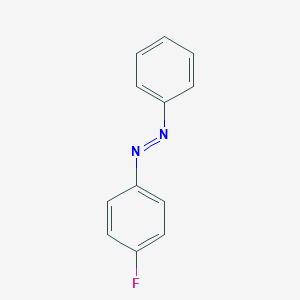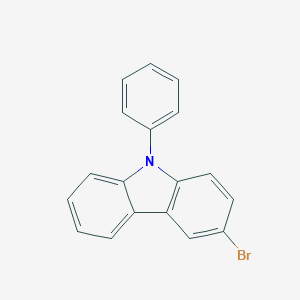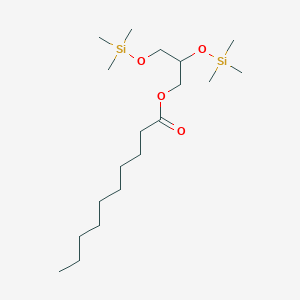
2,3-Bis(trimethylsilyloxy)propyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trimethylsilyloxy)propyl decanoate (BTSPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2,3-Bis(trimethylsilyloxy)propyl decanoate acts as a prodrug by releasing the active drug in vivo through hydrolysis. The compound is hydrolyzed by esterases present in the body to release the active drug. The hydrolysis rate can be controlled by modifying the structure of the prodrug, thereby providing a means to control the release rate of the active drug.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(trimethylsilyloxy)propyl decanoate has been shown to have minimal toxicity and is generally well-tolerated in vivo. Studies have shown that the compound is rapidly hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. The compound has also been shown to have minimal effect on the body's biochemical and physiological processes, making it an ideal prodrug for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(trimethylsilyloxy)propyl decanoate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and ability to control the release rate of the active drug. However, the compound has several limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, particularly for intravenous administration.
Direcciones Futuras
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl decanoate, including the development of new prodrugs based on the compound for drug delivery applications. The compound could also be used as a monomer for the synthesis of new polymers with unique properties. Additionally, the compound could be further modified to improve its solubility in aqueous solutions, thereby increasing its potential for use in drug delivery applications. Finally, further studies could be conducted to explore the potential of the compound in other fields, such as surface modification and materials science.
Métodos De Síntesis
2,3-Bis(trimethylsilyloxy)propyl decanoate can be synthesized using a variety of methods, including the reaction of 2,3-epoxypropyl decanoate with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Another method involves the reaction of 2,3-dihydroxypropyl decanoate with trimethylsilyl chloride in the presence of a base. The resulting product is a colorless liquid with a molecular weight of 424.8 g/mol.
Aplicaciones Científicas De Investigación
2,3-Bis(trimethylsilyloxy)propyl decanoate has been extensively studied for its potential applications in various fields, including drug delivery, surface modification, and polymer synthesis. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a prodrug for the delivery of hydrophobic drugs. The compound can be easily hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. In surface modification, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used to modify the surface properties of various materials, including glass, silicon, and metal. The compound can be easily attached to the surface of these materials, thereby improving their hydrophobicity and biocompatibility. In polymer synthesis, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a monomer for the synthesis of various polymers, including polyurethanes and polyesters.
Propiedades
Número CAS |
1116-64-9 |
|---|---|
Nombre del producto |
2,3-Bis(trimethylsilyloxy)propyl decanoate |
Fórmula molecular |
C19H42O4Si2 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propyl decanoate |
InChI |
InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)21-16-18(23-25(5,6)7)17-22-24(2,3)4/h18H,8-17H2,1-7H3 |
Clave InChI |
XTRBTZGYEPNGOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
Decanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



